molecular formula C9H10BrNO3 B13144855 Ethyl 2-bromo-4-methoxynicotinate CAS No. 87853-68-7

Ethyl 2-bromo-4-methoxynicotinate

Cat. No.: B13144855
CAS No.: 87853-68-7
M. Wt: 260.08 g/mol
InChI Key: ILXPLTSBQHGCJZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield ethyl 2-amino-4-methoxynicotinate, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-4-methoxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 2-bromo-4-methoxynicotinate can be compared with similar compounds such as methyl 5-bromo-2-methoxynicotinate and ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical reactivity and applications

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research into its properties and applications may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 2-bromo-4-methoxynicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H10BrN02
  • Molecular Weight : 260.09 g/mol
  • CAS Number : 213193-29-4
  • Purity : Typically ≥98% in commercial preparations.

Synthesis

This compound is synthesized through various methods, often involving bromination of nicotinic acid derivatives followed by esterification. The general synthetic route includes:

  • Bromination : The introduction of the bromine atom at the 2-position of the nicotinic skeleton.
  • Esterification : Reaction with ethyl alcohol to form the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cellular models. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding significant results compared to controls.

The biological activity of this compound is believed to stem from its interaction with bacterial cell membranes and inhibition of key metabolic pathways. Specifically, it may inhibit enzymes involved in nucleic acid synthesis, similar to other nicotinic acid derivatives.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
  • Antioxidant Properties in Cellular Models : Another study investigated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. The findings suggested a protective effect against cell death, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Properties

CAS No.

87853-68-7

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-bromo-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3

InChI Key

ILXPLTSBQHGCJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)OC

Origin of Product

United States

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